PEN (mouse)

Descripción

Nomenclature and Genetic Identity of Psenen

The genetic and protein nomenclature for PEN-2 provides a standardized way to identify and research this essential compound.

Table 1: Genetic Identity of Psenen

| Feature | Identifier |

|---|---|

| Gene Symbol | Psenen uniprot.orgnih.govjax.org |

| Aliases | Pen2, Pen-2, 1700023M09Rik uniprot.orgnih.govjax.org |

| Classification | Protein-Coding Gene nih.govjax.orgwikidata.org |

The official gene symbol for the gene encoding PEN-2 in Mus musculus is Psenen. uniprot.orgnih.govjax.org This designation is recognized by major genetic databases, providing a unique identifier for researchers.

In scientific literature and databases, Psenen is also referred to by the aliases Pen2 and Pen-2. uniprot.orgnih.govjax.org These synonyms are commonly used and refer to the same genetic locus.

The Psenen gene is classified as a protein-coding gene, meaning its genetic sequence contains the instructions for synthesizing the PEN-2 protein. nih.govjax.orgwikidata.org The protein product is also known as Gamma-secretase subunit PEN-2. uniprot.org

Aliases: Pen2, Pen-2

Significance as a Core Component of the γ-Secretase Complex

PEN-2 is one of the four essential core subunits of the γ-secretase complex, an intramembrane protease. frontiersin.orgwikipedia.orgontosight.ai The other three components are Presenilin (the catalytic subunit), Nicastrin, and APH-1 (anterior pharynx-defective 1). frontiersin.orgwikipedia.org The proper assembly and function of this complex are vital for cellular signaling and protein processing.

The assembly of the γ-secretase complex is a stepwise process. Initially, APH-1 and Nicastrin form a subcomplex. frontiersin.orgrupress.org Presenilin is then incorporated, followed by the recruitment of PEN-2. frontiersin.org The addition of PEN-2 is a crucial final step that triggers the endoproteolysis of the presenilin holoprotein into its active N-terminal and C-terminal fragments. frontiersin.orgresearchgate.netpnas.org This proteolytic cleavage is a prerequisite for the activation of the γ-secretase enzyme. frontiersin.orgpnas.org

Research has demonstrated that PEN-2 is indispensable for γ-secretase activity. frontiersin.org Studies in Mus musculus have shown that embryos lacking PEN-2 exhibit a phenotype consistent with Notch signaling deficiency, and cells derived from these embryos have no detectable γ-secretase activity related to APP processing. frontiersin.org Furthermore, depletion of PEN-2 has been shown to prevent the endoproteolysis of presenilin, leading to the accumulation of its inactive form. researchgate.net Conversely, overexpression of PEN-2 promotes the formation of active presenilin fragments and enhances γ-secretase activity. researchgate.net These findings highlight the essential regulatory role of PEN-2 in the maturation and function of the γ-secretase complex. frontiersin.orgresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Presenilin Enhancer 2 (PEN-2) |

| Presenilin |

| Nicastrin |

| APH-1 (anterior pharynx-defective 1) |

| Amyloid Precursor Protein (APP) |

Propiedades

IUPAC Name |

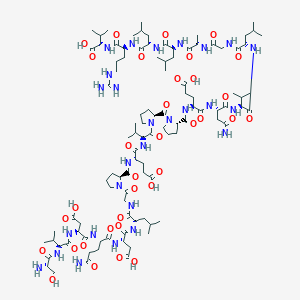

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H169N27O34/c1-46(2)36-60(117-93(154)65(41-76(139)140)120-86(147)57(26-29-70(104)131)113-92(153)66(42-77(141)142)122-97(158)78(50(9)10)123-83(144)55(103)45-130)85(146)110-44-73(134)127-33-19-23-67(127)95(156)115-59(28-31-75(137)138)89(150)125-80(52(13)14)100(161)129-35-21-25-69(129)99(160)128-34-20-24-68(128)96(157)114-58(27-30-74(135)136)87(148)119-64(40-71(105)132)94(155)124-79(51(11)12)98(159)121-61(37-47(3)4)84(145)109-43-72(133)111-54(17)82(143)116-62(38-48(5)6)91(152)118-63(39-49(7)8)90(151)112-56(22-18-32-108-102(106)107)88(149)126-81(53(15)16)101(162)163/h46-69,78-81,130H,18-45,103H2,1-17H3,(H2,104,131)(H2,105,132)(H,109,145)(H,110,146)(H,111,133)(H,112,151)(H,113,153)(H,114,157)(H,115,156)(H,116,143)(H,117,154)(H,118,152)(H,119,148)(H,120,147)(H,121,159)(H,122,158)(H,123,144)(H,124,155)(H,125,150)(H,126,149)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,162,163)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFUCOMMICWOE-CPPASMBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H169N27O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2317.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Pen 2 Function in Mus Musculus

PEN-2 Integration within the γ-Secretase Complex Architecture

The proper functioning of the γ-secretase complex is contingent on the precise assembly and integration of its constituent proteins, with PEN-2 playing a pivotal role in this intricate process.

Composition of the γ-Secretase Complex: PEN-2, Presenilin (PS1/PS2), Nicastrin (NCSTN), and Anterior Pharynx-Defective 1 (APH-1)

The γ-secretase complex is a multi-subunit protease composed of four core proteins: Presenilin (PS), Nicastrin (NCSTN), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). frontiersin.orgpnas.orgwikipedia.org These components are all necessary and sufficient for the complex's proteolytic activity. nih.gov Presenilin, existing as either Presenilin-1 (PS1) or Presenilin-2 (PS2), forms the catalytic core of the complex. researchgate.netuniprot.org Nicastrin is believed to function in maintaining the stability of the assembled complex and may act as a substrate receptor. wikipedia.orgnih.gov APH-1 acts as a scaffold, aiding in the initial assembly of the complex. wikipedia.org PEN-2 is the final component to be incorporated, a critical step for the maturation and activation of the γ-secretase complex. frontiersin.orgnih.gov The coordinated interaction and expression of these four proteins are essential for the complex's function. pnas.orgresearchgate.net

| Component | Gene (Mouse) | Function within the Complex |

| Presenilin enhancer 2 | Psenen nih.gov | Essential for complex stability, trafficking, and activation. frontiersin.orgacs.org |

| Presenilin-1 / Presenilin-2 | Psen1 / Psen2 uniprot.org | Catalytic subunit responsible for protease activity. researchgate.netuniprot.org |

| Nicastrin | Ncstn | Stabilizes the complex and may be involved in substrate recognition. wikipedia.orgnih.gov |

| Anterior pharynx-defective 1 | Aph1a / Aph1b / Aph1c frontiersin.org | Scaffolding protein that initiates complex assembly. wikipedia.org |

PEN-2 Role in Complex Assembly and Maturation

PEN-2 is indispensable for the proper assembly and maturation of the γ-secretase complex. acs.org Its incorporation is the final step in the assembly process, triggering the endoproteolysis of presenilin, a crucial event for the activation of the complex. frontiersin.orgnih.gov The absence or downregulation of PEN-2 leads to a significant reduction in mature γ-secretase complexes, highlighting its role in stabilizing the other components. frontiersin.orgresearchgate.net Specifically, PEN-2 is thought to stabilize the complex before presenilin cleavage, allowing sufficient time for correct assembly and intracellular trafficking. nih.gov Studies in mouse embryonic fibroblasts have demonstrated that the absence of PEN-2 results in reduced levels of the other complex components and impairs the maturation of nicastrin. researchgate.net

Molecular Topology and Orientation within Cellular Membranes

PEN-2 is a small, 101-amino acid protein with two transmembrane domains. wikipedia.orgnih.gov Its topology within the cellular membrane has been a subject of investigation. The prevailing model suggests a "U-shaped" or hairpin topology where both the N-terminus and the C-terminus are located in the lumen of the endoplasmic reticulum and the extracellular space, while the loop connecting the two transmembrane domains is exposed to the cytoplasm. nih.govnih.govresearchgate.net This orientation is crucial for its interactions with other components of the γ-secretase complex. nih.gov The N-terminal domain of PEN-2, in particular, has been shown to be important for its interaction with presenilin. nih.gov The first transmembrane domain and the loop domain of PEN-2 are situated within a water-containing cavity within the complex, in close proximity to the C-terminal fragment of presenilin. nih.govkuleuven.be

PEN-2 and Presenilin Endoproteolysis

A critical function of PEN-2 within the γ-secretase complex is its involvement in the endoproteolysis of presenilin, a key step in activating the complex's enzymatic capabilities.

Requirement for Presenilin Autocatalytic Cleavage

The endoproteolysis of the presenilin holoprotein into N-terminal and C-terminal fragments is a prerequisite for γ-secretase activity. frontiersin.org While some studies suggest this is an autocatalytic process, PEN-2 is widely recognized as being essential for this cleavage to occur efficiently. frontiersin.orgpnas.orgsdbonline.org The downregulation of PEN-2 has been shown to result in an accumulation of the full-length presenilin holoprotein and a corresponding decrease in the cleaved fragments, thereby inhibiting the complex's function. frontiersin.org However, some research indicates that minor presenilin endoproteolysis can happen even without PEN-2, suggesting PEN-2's role might be more to facilitate and stabilize the process rather than being an absolute requirement for the cleavage itself. nih.govacs.orgnih.govnih.gov

Functional Sufficiency of PEN-2 and PS1 for Active γ-Secretase Formation

Intriguing research has demonstrated that PEN-2 and Presenilin-1 (PS1) alone can be sufficient to form a functionally active γ-secretase complex capable of processing certain substrates, such as the Notch receptor. nih.govnih.gov These findings suggest that while Nicastrin and APH-1 are crucial for the stability and efficient processing of some substrates like the amyloid precursor protein (APP), a minimal complex of just PEN-2 and PS1 can exhibit catalytic activity. nih.gov This highlights PEN-2 as a crucial component, second only to the catalytic presenilin subunit, for the core enzymatic function of γ-secretase. nih.govnih.gov This minimal complex, however, may have different substrate specificities compared to the fully assembled four-component complex. nih.gov

Modulation of γ-Secretase Catalytic Activity by PEN-2

Presenilin Enhancer-2 (PEN-2) is an indispensable component of the γ-secretase complex, playing a critical role that extends beyond simple structural support. nih.gov It is a key regulator of the complex's catalytic activity, influencing how γ-secretase interacts with and processes its substrates. nih.govfrontiersin.org While Presenilin (PS) forms the catalytic core, PEN-2 is essential for the final activation step of the enzyme and directly modulates its proteolytic function. frontiersin.orgpnas.org

PEN-2 plays a direct role in the catalytic mechanism of γ-secretase by facilitating substrate binding. nih.gov Research conducted on presenilin-null cells reconstituted with PS N- and C-terminal fragments demonstrated that the overexpression of PEN-2 alone could significantly increase amyloid-β (Aβ) generation. nih.gov This effect was not due to an increase in the formation of Presenilin heterodimers, but rather to an enhanced affinity or accessibility of the substrate to the enzyme's catalytic site. nih.gov This suggests that PEN-2 acts as an enhancer of γ-cleavage after the initial formation of the PS heterodimer. nih.gov Further evidence comes from photoaffinity mapping studies, which have identified specific substrate-binding sites, or exosites, within the PEN-2 subunit. embopress.org These sites provide additional contact points for the substrate, aiding in its recruitment and positioning for cleavage. embopress.org Specifically, studies have shown that the juxtamembrane region of the amyloid precursor protein (APP) C-terminal fragment (C99) intracellular domain makes contact with PEN-2. embopress.org

PEN-2 is a significant factor in determining the specific type of Aβ peptides produced by γ-secretase, particularly the ratio of the highly amyloidogenic 42-amino acid variant (Aβ42) to the 40-amino acid variant (Aβ40). nih.govoup.com An elevated Aβ42:Aβ40 ratio is a key pathogenic feature in Alzheimer's disease (AD). frontiersin.org Studies using transgenic mouse models have shown that the overexpression of human PEN-2 can induce a significant increase in Aβ42 production and deposition in the brain. frontiersin.orgnih.gov

| PEN-2 Region/Mutation | Effect on Aβ40 Production (% of wt) | Effect on Aβ42 Production (% of wt) | Key Finding | Source |

| N-Terminal Region (N8) | ~300% | ~180% | Loss of the polar N8 residue significantly increases Aβ production. | acs.org |

| N-Terminal Region (L14A) | ~160% | >200% | The L14A mutation leads to a substantial increase in both major Aβ species. | acs.org |

| N-Terminal Region (C15A) | ~50% | ~50% | The C15A mutation reduces overall Aβ generation. | acs.org |

| Loop Region (I53A) | Reduced by half | - | The I53A mutation in the cytosolic loop region significantly reduces proteolytic activity. | nih.gov |

This table presents selected data from studies on PEN-2 knockout mouse embryonic fibroblasts rescued with PEN-2 mutants.

However, other evidence suggests an indirect or modulatory function. Small molecule γ-secretase modulators (GSMs) have been shown to bind directly to a complex involving PEN-2 and the PS1 N-terminal fragment. nih.gov These molecules alter the production of Aβ peptides, decreasing Aβ42 and Aβ40 while increasing shorter forms like Aβ38 and Aβ37, which is effectively a modulation of processivity. nih.gov This implies that by being a binding partner for such modulators, PEN-2 can influence the processive cuts made by the enzyme. Furthermore, the observation that multiple substrate molecules can bind to γ-secretase at once suggests that interactions between these substrates, potentially mediated by exosites on subunits like PEN-2, can affect the processive cleavages of nascent Aβ intermediates. plos.org

Influence on Aβ42 Generation and Aβ42:Aβ40 Ratio

Cellular Localization and Trafficking of PEN-2

The function of PEN-2 is intrinsically linked to its location within the cell and its movement between different organelles. As a core component of the γ-secretase complex, its trafficking is tightly regulated to ensure the complex is assembled correctly and reaches the cellular compartments where its substrates reside. nih.govresearchgate.net

PEN-2, a multi-pass membrane protein, is found in several key subcellular compartments involved in the secretory pathway. uniprot.org It is widely expressed in neuronal cells throughout the central nervous system of the mouse. oup.com

Endoplasmic Reticulum (ER) Membrane : PEN-2 is initially synthesized and localized to the ER membrane. uniprot.orgresearchgate.net The ER is the site of the initial assembly of γ-secretase components. researchgate.net However, PEN-2 is predominantly located in the cis-Golgi and the ER. uniprot.org

Golgi Apparatus : Following its exit from the ER, PEN-2 traffics to the Golgi apparatus, including the Golgi stack, cisterna, and membrane. uniprot.orgresearchgate.net The mature, enzymatically active γ-secretase complex is thought to reside in late Golgi compartments and the trans-Golgi Network (TGN). researchgate.net

Cell Membrane / Plasma Membrane : PEN-2 is also present at the cell surface, in both the general cell membrane and the more specific plasma membrane. uniprot.orgoup.com This is a critical location for γ-secretase activity, as many of its substrates, such as APP and Notch, are present here. nih.gov

Presynaptic Membrane : In neurons, PEN-2 has been identified in the presynaptic membrane, suggesting a role for γ-secretase in synaptic function. uniprot.org

| Subcellular Location | Description | Supporting Sources |

| Endoplasmic Reticulum (ER) Membrane | Site of synthesis and initial assembly with other γ-secretase components. | researchgate.netuniprot.orgresearchgate.net |

| Golgi Apparatus (Cisterna, Stack, Membrane) | Key compartment for trafficking, maturation, and sorting of the γ-secretase complex. | researchgate.netuniprot.orgresearchgate.net |

| Cell Membrane / Plasma Membrane | Location of active γ-secretase complexes for cleavage of cell-surface substrates. | uniprot.orgoup.comnih.gov |

| Presynaptic Membrane | Specialized neuronal location indicating a potential role in synaptic processes. | uniprot.org |

The movement of PEN-2 through the cell and its arrival at the plasma membrane are not passive processes. They are actively regulated by interactions with other proteins and specific cellular signals.

Interaction with other γ-Secretase Subunits : The proper trafficking of PEN-2 is critically dependent on the other core components of the γ-secretase complex. In mouse cells deficient in presenilins (PS1/PS2), PEN-2 is retained in the endoplasmic reticulum and has a much shorter half-life, indicating that presenilins are required for its stability and proper subcellular trafficking. nih.gov Similarly, the absence of Nicastrin (Nct) impairs the transport of PEN-2, along with PS1 and APH-1, from the ER to the Golgi. researchgate.netresearchgate.net The complete assembly of the four components is essential for the efficient exit of the complex from the ER. researchgate.net The exit from the ER is mediated by COPII-coated vesicles. rupress.org

Intrinsic Trafficking Signals : The PEN-2 protein itself contains signals that influence its localization. An endoplasmic retention signal sequence has been proposed to exist within its first transmembrane domain (TMD1), which may be critical for regulating its trafficking. nih.gov

Regulation by γ-Secretase Substrates : The γ-secretase substrate APP can reciprocally regulate the trafficking of the complex. In mouse cells, APP deficiency leads to faster transport of PS1 (and by extension, the complex containing PEN-2) to the cell surface and increased steady-state levels there. nih.gov Restoring APP levels reverses this effect. nih.gov

External Cellular Factors : Other cellular proteins can influence the localization of the γ-secretase complex. For example, the enzyme Phospholipase D1 (PLD1) has been shown to regulate PS1 trafficking, promoting its accumulation at the cell surface in an APP-independent manner. nih.gov Furthermore, retrieval receptors such as RER1p can regulate the retrieval of individual subunits like PEN-2 from the Golgi back to the ER, thereby controlling the rate of complex assembly. rupress.org

| Factor | Effect on PEN-2 Trafficking/Localization | Mechanism/Note | Source |

| Presenilins (PS1/PS2) | Required for PEN-2 stability and exit from the ER. | In PS-deficient cells, PEN-2 is retained in the ER and degraded more rapidly. | nih.gov |

| Nicastrin (Nct) | Required for PEN-2 transport from the ER to the Golgi. | In Nct-deficient cells, PEN-2 accumulates in the ER. | researchgate.netresearchgate.net |

| Amyloid Precursor Protein (APP) | Regulates transport from the TGN to the cell surface. | APP deficiency increases the rate of transport and surface levels of the complex. | nih.gov |

| Phospholipase D1 (PLD1) | Promotes cell surface accumulation of the complex. | This regulation occurs independently of APP. | nih.gov |

| Intrinsic Protein Signals | An ER retention signal in TMD1 may control trafficking. | This signal helps regulate the exit rate from the ER. | nih.gov |

| COPII Vesicles | Mediate the export of γ-secretase subunits from the ER. | This is a fundamental mechanism of the secretory pathway. | rupress.org |

| RER1p Receptor | Mediates retrieval of PEN-2 from Golgi to ER. | This acts as a quality control and regulatory mechanism for complex assembly. | rupress.org |

Spatiotemporal Expression and Distribution of Pen 2 in Mus Musculus

Neuroanatomical Distribution in the Central Nervous System (CNS)

Immunohistochemical and immunoblotting studies have revealed that PEN-2 is broadly expressed across major regions of the adult mouse CNS. oup.com While widely distributed, the intensity of PEN-2 expression varies, indicating region-specific and neuron-specific differences. oup.com

Adult Brain Regions

PEN-2 immunoreactivity is observed in numerous areas of the adult mouse brain. Key regions with notable PEN-2 expression include:

Olfactory Bulb: PEN-2 is present in the olfactory bulb, the primary region for processing smells. nih.gov

Basal Forebrain: Expression is also found in the basal forebrain, a structure involved in arousal, learning, and memory. nih.gov

Cerebral Cortex: The cerebral cortex, responsible for higher-order cognitive functions, shows significant PEN-2 expression. nih.govresearchgate.net Staining is apparent in neurons within this region. oup.com

Hippocampus: Within the hippocampus, a critical area for memory formation, PEN-2 is expressed in several subfields, including the CA1, CA3, dentate gyrus, and the hilus region. nih.govresearchgate.net

Amygdala: PEN-2 is detected in the amygdala, a key structure for processing emotions. nih.gov

Thalamus: Expression is evident in the thalamus, which relays sensory and motor signals and regulates consciousness. nih.govresearchgate.net

Hypothalamus: PEN-2 is also found in the hypothalamus, a region controlling many autonomic functions. nih.gov

Cerebellum: In the cerebellum, which coordinates voluntary movements, PEN-2 expression is particularly strong in Purkinje cells. oup.comresearchgate.net

Brainstem: Various nuclei within the brainstem, such as the facial nucleus, cochlear nucleus, and pontine nucleus, exhibit PEN-2 expression. nih.gov

Septum: The septum is another region of the forebrain where PEN-2 is expressed. researchgate.net

Striatum: PEN-2 is also present in the striatum, a key component of the motor and reward systems. nih.govresearchgate.net

Spinal Cord Distribution

Beyond the brain, PEN-2 protein is also expressed in the spinal cord of adult mice. nih.govresearchgate.net

Choroid Plexus

The choroid plexus, a network of capillaries and ependymal cells in the brain ventricles, is responsible for producing cerebrospinal fluid (CSF). plos.org While direct studies on PEN-2 expression in the mouse choroid plexus are not extensively detailed in the provided context, the general presence of γ-secretase components in this tissue is implied by its role in neurological disorders. plos.org

Cell-Type Specificity of PEN-2 Expression

The expression of PEN-2 demonstrates a clear preference for certain cell types within the CNS.

Predominant Expression in Neurons and Fibers

Research consistently shows that PEN-2 is predominantly localized in neurons and their fibers throughout the mouse CNS. nih.gov Double immunofluorescence staining has confirmed that PEN-2 co-localizes with the neuronal marker PS1 in various brain regions, including the cerebral cortex, hippocampus, and cerebellum. oup.com This neuronal-specific expression underscores the importance of PEN-2 in neuronal function. oup.com

Limited or Absent Expression in Glial Cells

In contrast to its strong neuronal expression, PEN-2 immunoreactivity is limited or absent in glial cells. oup.com While some studies suggest that PEN-2 expression in astrocytes cannot be entirely excluded, the primary localization is clearly within neurons. oup.com Studies on satellite glial cells (SGCs) in the dorsal root ganglion show that while they share some markers with astrocytes, the expression of specific genes can differ significantly. biorxiv.org Conditional knockout studies targeting PEN-2 in oligodendrocyte precursor cells (OPCs) have shown that its deletion can lead to an increased differentiation of these cells into astrocytes, suggesting a regulatory role for PEN-2 in glial cell fate. nih.govresearchgate.net

Table 1: Neuroanatomical Distribution of PEN-2 in Mus musculus CNS

| CNS Region | Sub-region/Cell Type | Expression Status | Reference |

| Brain | |||

| Olfactory Bulb | Present | nih.gov | |

| Basal Forebrain | Present | nih.gov | |

| Cerebral Cortex | Present | nih.govresearchgate.net | |

| Hippocampus | CA1, CA3, Dentate Gyrus, Hilus | Present | |

| Amygdala | Present | nih.gov | |

| Thalamus | Present | nih.govresearchgate.net | |

| Hypothalamus | Present | nih.gov | |

| Cerebellum | Purkinje cells | Strong | |

| Brainstem | Facial Nucleus, Cochlear Nucleus, Pontine Nucleus | Present | |

| Septum | Present | researchgate.net | |

| Striatum | Present | nih.govresearchgate.net | |

| Spinal Cord | Present | nih.govresearchgate.net | |

| Choroid Plexus | Implied | plos.org |

Table 2: Cell-Type Specificity of PEN-2 Expression in Mus musculus

| Cell Type | Expression Level | Reference |

| Neurons and Fibers | Predominant | nih.gov |

| Glial Cells (general) | Limited or Absent | oup.com |

| Astrocytes | Not definitively excluded, but not primary | oup.com |

| Oligodendrocyte Precursor Cells | Regulates differentiation | nih.govresearchgate.net |

Developmental Regulation of PEN-2 Expression in CNS

The expression of PEN-2 within the central nervous system of Mus musculus is a dynamically regulated process, showing significant changes throughout the developmental timeline.

High Expression during Early Postnatal Development

Research has consistently shown that the expression level of PEN-2 is notably high in the CNS during the early stages of postnatal development. nih.govoup.com Immunohistochemical staining and Western blot analyses have confirmed that at postnatal day 1 (P1), both the intensity of PEN-2 staining and the density of PEN-2 positive cells are at their peak. oup.comresearchgate.net This elevated expression during early development suggests a critical role for PEN-2, and by extension the γ-secretase complex, in fundamental neurodevelopmental processes such as neurogenesis and synaptogenesis. oup.com The γ-secretase complex, of which PEN-2 is an essential subunit, is known to process various substrates beyond the amyloid precursor protein (APP), including Notch, which is pivotal for neural stem cell maintenance and differentiation. oup.comjneurosci.org

Gradual Decline in Expression in Adult Mice

Following the peak expression in the early postnatal period, PEN-2 levels undergo a gradual decline, eventually reaching the lower levels observed in adult mice. nih.govoup.com Studies tracking PEN-2 expression from postnatal day 1 (P1) through P7, P21, and into adulthood (P120 or 4 months) have demonstrated a progressive decrease in both the staining intensity and the number of PEN-2 positive cells. researchgate.net Western blot analysis corroborates these findings, showing a clear trend of diminishing PEN-2 protein levels as the mouse brain matures. oup.comresearchgate.net This developmental downregulation suggests a shift in the functional requirements of the γ-secretase complex from broad developmental roles to more specific functions in the adult brain.

Table 1: Developmental Expression of PEN-2 in Mouse Cortex

| Postnatal Day | Relative PEN-2 Expression Level | Key Observation |

|---|---|---|

| P1 | High | Peak expression with high intensity and density of PEN-2+ cells. researchgate.net |

| P7 | Intermediate | Noticeable decrease in expression compared to P1. researchgate.net |

| P21 | Low | Expression continues to decline towards adult levels. oup.comresearchgate.net |

| P120 (Adult) | Low | Stable, lower level of expression maintained in adulthood. researchgate.net |

Comparative Expression Analysis in Disease Models

To understand the role of PEN-2 in neurodegenerative pathologies, its expression has been extensively studied in mouse models of Alzheimer's disease, particularly the APP/PS1 double transgenic mice.

Elevated Expression in APP/PS1 Double Transgenic Alzheimer's Disease Model Mice

In adult APP/PS1 double transgenic mice, which model key aspects of Alzheimer's disease pathology, the expression of PEN-2 is significantly elevated compared to wild-type control mice. oup.comresearchgate.net Both immunohistochemical staining and Western blot analysis have confirmed this increase in PEN-2 protein levels in the brains of these Alzheimer's model mice. researchgate.net The optical density of PEN-2 positive cells is markedly higher in the cortex of APP/PS1 mice. researchgate.net This upregulation of a critical γ-secretase component in a model characterized by excessive amyloid-β (Aβ) production points towards a direct involvement of the γ-secretase machinery in the disease process. oup.comnih.gov

Spatial Relationship with Amyloid Deposits

The distribution of PEN-2 in the brains of APP/PS1 mice shows a complex relationship with the hallmark amyloid plaques. While PEN-2 immunoreactivity is associated with these plaques, its expression is far more widespread than the amyloid deposits themselves. oup.comnih.gov This suggests that while PEN-2 is involved in the generation of Aβ that forms the plaques, other factors are likely at play in determining the specific locations of amyloid deposition. oup.com Interestingly, studies have noted that PEN-2 expression is relatively high in some amyloid deposits. oup.com Furthermore, activated microglia and reactive astrocytes, key components of the neuroinflammatory response in Alzheimer's disease, are often found in close spatial proximity to β-amyloid plaques. biospective.com

Region-Specific Differences in Immunoreactivity

PEN-2 is widely expressed throughout the CNS of both wild-type and APP/PS1 mice, with immunoreactivity detected in major areas including the olfactory bulb, cortex, hippocampus, cerebellum, and spinal cord. oup.comnih.gov In the context of Alzheimer's disease models, while PEN-2 expression is generally increased, there are notable region-specific differences. For instance, PEN-2 is expressed in both amyloid-rich regions like the cortex and hippocampus, as well as in amyloid-poor regions such as the cerebellum. oup.com This broad distribution underscores the multifaceted roles of the γ-secretase complex throughout the nervous system. In APP/PS1 mice, heavily stained PEN-2 positive cells are visible, and the protein is predominantly localized in the cell membrane and cytoplasm, whereas in control mice, it is mainly found near the cell membrane. oup.comresearchgate.net

Table 2: PEN-2 Expression in Adult Wild-Type vs. APP/PS1 Mice

| Brain Region | Wild-Type Mice Expression | APP/PS1 Mice Expression | Key Findings |

|---|---|---|---|

| Cortex | Present | Significantly elevated. researchgate.net | Higher optical density of PEN-2+ cells in APP/PS1 mice. researchgate.net |

| Hippocampus | Present | Elevated | A key region for both PEN-2 expression and amyloid pathology. oup.com |

| Cerebellum | Present | Present | Demonstrates PEN-2 expression in amyloid-poor regions. oup.com |

Biological Roles of Pen 2 in Mus Musculus Physiology and Pathophysiology

Regulation of Cell Fate and Differentiation

PEN-2, primarily through its role in the γ-secretase complex and subsequent Notch signaling, exerts significant influence over the lineage commitment and maturation of various cell types. Research in Mus musculus has highlighted its indispensable function in orchestrating the complex balance between progenitor cell maintenance and differentiation into specialized neural cells.

PEN-2 is essential for maintaining the pool of neural stem and progenitor cells during the development of the nervous system. jneurosci.orgnih.gov Its inactivation leads to significant disruptions in neurogenesis, affecting the development of key brain structures like the neocortex and hippocampus. jneurosci.orgnih.gov

During the development of the neocortex, a precise balance between the proliferation of apical progenitors (APs) and their transition to basal progenitors (BPs) is crucial for cortical expansion. jneurosci.orgresearchgate.net Studies using conditional knockout (cKO) mice, where PEN-2 is specifically inactivated in neural progenitor cells, reveal that PEN-2 is vital for maintaining the AP pool. jneurosci.orgresearchgate.net

In the absence of functional PEN-2, the developing neocortex shows a rapid and remarkable depletion of APs, which are the primary neural stem cells in the embryonic cortex. jneurosci.orgresearchgate.net This depletion is accompanied by a transient increase in the number of BPs. jneurosci.orgresearchgate.net Mechanistic analyses indicate that this is not due to a change in the proliferation rate of either progenitor type, but rather a dramatically accelerated switch of APs to BPs. researchgate.net This process is mediated by the Notch signaling pathway; the loss of PEN-2 decreases γ-secretase activity, leading to reduced levels of the Notch downstream targets Hes1 and Hes5 and increased levels of neurogenic transcription factors like Ngn2 and NeuroD1. jneurosci.orgresearchgate.net Reintroducing the Notch1 intracellular domain (NICD) into these mutant mice can restore the balance between APs and BPs, confirming that the PEN-2-Notch pathway is essential for maintaining the neural stem cell population during cortical development. jneurosci.orgresearchgate.net

Table 1: Effect of PEN-2 Conditional Knockout (cKO) on Neocortical Progenitors Data sourced from studies on the developing neocortex of Mus musculus.

| Progenitor Cell Type | Observation in PEN-2 cKO Mice | Underlying Mechanism |

| Apical Progenitors (APs) | Rapid depletion. jneurosci.orgresearchgate.net | Accelerated switch to Basal Progenitors. researchgate.net |

| Basal Progenitors (BPs) | Transient increase. jneurosci.orgresearchgate.net | Increased generation from Apical Progenitors. researchgate.net |

While PEN-2 also plays a crucial role in the development of the hippocampus, its specific function in regulating progenitor cell fate differs from that in the neocortex. nih.govbiologists.combiologists.com In PEN-2 conditional knockout mice, where the gene is inactivated in neural progenitor cells of the hippocampal primordium, the animals exhibit significant hippocampal malformation. nih.govbiologists.com

Table 2: Impact of PEN-2 Deletion on Hippocampal Development Findings from studies in the hippocampal primordium of PEN-2 cKO mice.

| Developmental Process | Effect of PEN-2 Deletion | Consequence |

| AP to BP Switch | No significant change. nih.govbiologists.com | N/A |

| AP to Neuron Transition | Significantly enhanced. nih.govbiologists.com | Depletion of the NPC pool. nih.gov |

| NPC Proliferation | Not affected. nih.govbiologists.com | Hippocampal malformation. nih.govbiologists.com |

The findings from both the neocortex and hippocampus underscore the fundamental role of PEN-2 in maintaining the neural stem cell (NSC) pool during brain development. jneurosci.orgnih.gov In the neocortex, PEN-2 prevents the premature depletion of the apical progenitor stem cells by regulating their switch to intermediate progenitors. jneurosci.orgresearchgate.net In the hippocampus, it prevents their premature differentiation directly into neurons. nih.govbiologists.com In both cases, the loss of PEN-2 leads to a reduction in the foundational stem cell population, which has significant consequences for the proper formation of these brain structures. nih.govresearchgate.net The ability to rescue these phenotypes by reactivating Notch signaling firmly establishes the PEN-2-Notch axis as a cornerstone of NSC maintenance in Mus musculus. jneurosci.orgnih.gov

Beyond its role in neurogenesis, PEN-2 is also involved in gliogenesis, specifically in regulating the differentiation fate of Oligodendrocyte Precursor Cells (OPCs). researchgate.netjneurosci.orgresearchgate.net OPCs are a population of progenitor cells in the central nervous system (CNS) that primarily generate oligodendrocytes, but have also been shown to be capable of differentiating into astrocytes. researchgate.netjneurosci.org

Research utilizing conditional knockout mouse models where PEN-2 is deleted specifically in the oligodendrocyte lineage (using Olig1-Cre or NG2-CreERT2 drivers) has revealed a novel function for PEN-2 in astrogliogenesis. researchgate.netjneurosci.orgnih.gov The conditional inactivation of PEN-2 in these mice leads to a dramatically enhanced generation of astrocytes, while the number of neurons remains unchanged. jneurosci.org

Lineage-tracing experiments confirm that these abnormally generated astrocytes are derived from the Cre-expressing OPCs. researchgate.netjneurosci.org The underlying molecular mechanism involves the inhibition of Notch signaling upon PEN-2 deletion. researchgate.netresearchgate.net This downregulates the Notch target Hes1 and subsequently leads to the upregulation of the Signal Transducer and Activator of Transcription 3 (Stat3). researchgate.netnih.gov Elevated and activated Stat3 triggers the expression of Glial Fibrillary Acidic Protein (GFAP), a key marker and promoter of astrocyte differentiation. researchgate.netjneurosci.orgbiorxiv.org Therefore, PEN-2 acts as a negative regulator, suppressing the differentiation of OPCs into astrocytes and thereby controlling the cell fate specification of these glial progenitors in the postnatal CNS. researchgate.netjneurosci.org

Table 3: Effect of PEN-2 Deletion in Oligodendrocyte Lineage Cells Summary of findings from OPC-specific PEN-2 cKO mice.

| Cell Type | Observation in PEN-2 cKO Mice | Key Molecular Change |

| Astrocytes (GFAP+) | Dramatically increased number. jneurosci.orgbiorxiv.org | Upregulation of Stat3 and GFAP. researchgate.netjneurosci.org |

| Oligodendrocytes | Decreased number of mature cells. biorxiv.org | N/A |

| Neurons | Unchanged number. jneurosci.org | N/A |

Astrogliogenesis from Oligodendrocyte Precursor Cells (OPCs)

Involvement of Notch/STAT3 Signaling Pathway

Research in Mus musculus has identified a functional link between PEN-2 and the interplay of Notch and Signal Transducer and Activator of Transcription 3 (STAT3) signaling, particularly in the context of glial cell differentiation. researchgate.net Studies using conditional knockout (cKO) mice where PEN-2 was deleted in oligodendrocyte lineage cells revealed that PEN-2 negatively regulates the differentiation of oligodendrocyte precursor cells (OPCs) into astrocytes. researchgate.net

Mechanistic analyses in these models show that the deletion of PEN-2 inhibits the Notch signaling pathway, leading to a reduction in the expression of its downstream target, Hes1. researchgate.net This inhibition of Notch signaling subsequently leads to the activation of STAT3. researchgate.net The activation of STAT3 is a key step that triggers the expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, thereby promoting their differentiation from OPCs. researchgate.net These findings indicate that PEN-2, by modulating Notch activity, plays a crucial role in regulating the specification of astrocytes from OPCs via the STAT3 signaling axis. researchgate.net

Corticogenesis and Hippocampal Morphogenesis

PEN-2 is essential for the proper development of the cerebral cortex and hippocampus in mice. jneurosci.orgnih.gov During corticogenesis, PEN-2 plays a critical role in regulating the transition of apical progenitors (APs) into basal progenitors (BPs), a fundamental process for cortical expansion. jneurosci.orgnih.govresearchgate.net Inactivation of PEN-2 in the neural progenitor cells of the developing telencephalon leads to a significant depletion of APs and a transient increase in BPs. jneurosci.orgresearchgate.net This suggests an accelerated switch from APs to BPs in the absence of functional PEN-2. researchgate.net

In the hippocampus, a brain structure vital for learning and memory, PEN-2 is crucial for morphogenesis and the maintenance of neural progenitor cells (NPCs). researchgate.netnih.gov Conditional knockout of PEN-2 in the hippocampal primordium results in pronounced hippocampal malformation and a reduced population of NPCs in the neuroepithelium. researchgate.netnih.gov This is caused by an enhanced transition of APs directly into neurons, bypassing the typical progenitor stages. nih.gov The critical role of PEN-2 in these neurodevelopmental processes is intrinsically linked to its function within the Notch signaling pathway. jneurosci.orgnih.gov

Interactions with Signaling Pathways

PEN-2's physiological functions are executed primarily through its integral role in the γ-secretase complex, which directly interacts with and modulates key signaling pathways essential for development and cellular homeostasis. uniprot.org

Notch Signaling Pathway

The interaction between PEN-2 and the Notch signaling pathway is well-established and fundamental to many of its biological roles. wikipedia.org PEN-2 is an indispensable component for the activation of Notch receptors. nih.gov

PEN-2 is an essential subunit of the γ-secretase complex, the enzyme responsible for the final proteolytic cleavage that activates the Notch receptor. wikipedia.orguniprot.org The activation of Notch signaling is a multi-step process that culminates in the release of the Notch intracellular domain (NICD). sapphirebioscience.comkegg.jp This final step, known as S3 cleavage, occurs within the transmembrane domain of the Notch receptor and is catalyzed by the γ-secretase complex. nih.govsapphirebioscience.com

Upon its release, the NICD translocates to the nucleus to act as a transcriptional regulator. kegg.jp PEN-2's role is not merely structural; it is absolutely required for γ-secretase activity on the Notch substrate. nih.gov Research using knockout mouse cells has demonstrated that PEN-2 plays a crucial role in substrate binding, directly contributing to the catalytic mechanism of the enzyme complex. nih.govnih.gov Some studies even suggest that PEN-2 and Presenilin, the catalytic subunit, are sufficient to form a functionally active enzyme capable of processing Notch. nih.govnih.govnih.gov

The PEN-2-mediated activation of Notch has direct consequences on the transcription of downstream target genes, notably those in the Hairy and enhancer of split (Hes) family, such as Hes1 and Hes5. jneurosci.orgnih.gov These genes are transcriptional repressors that play a pivotal role in maintaining neural stem cells and controlling cell fate decisions during neurogenesis. jneurosci.orgnih.gov

In PEN-2 conditional knockout mice, the impaired Notch processing leads to a significant decrease in the mRNA levels of both Hes1 and Hes5 in the developing cortex. jneurosci.orgresearchgate.net This downregulation of key Notch targets is a primary driver of the observed neurogenic defects, including the premature depletion of apical progenitors. jneurosci.orgresearchgate.net Restoring Notch signaling by reintroducing the active Notch intracellular domain (NICD) into these mutant mice can rescue the progenitor population, confirming that PEN-2 exerts its influence on corticogenesis and neural stem cell maintenance primarily through the Notch-Hes1/Hes5 axis. jneurosci.orgresearchgate.net

Wnt Signaling Cascade (Probable)

There is evidence suggesting a probable interaction between PEN-2 and the Wnt signaling pathway. uniprot.org The Wnt pathway is another evolutionarily conserved cascade crucial for embryonic development, cell proliferation, and cell fate determination. genome.jprockland.com The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription. genome.jprockland.com

The UniProt database lists a probable role for the PEN-2-containing γ-secretase complex in the Wnt signaling cascade, potentially through regulating cytosolic β-catenin levels. uniprot.org Further studies in mouse models of valve disease have shown that Wnt signaling is activated early in disease progression. ahajournals.org While direct mechanistic links are still being fully elucidated, the interplay between these fundamental pathways suggests that PEN-2's role may extend beyond Notch modulation, potentially influencing cell fate and development through an interaction with Wnt signaling components.

Notch Receptor Processing

ERBB4 Nuclear Signaling

PEN-2, as an integral part of the γ-secretase complex, is involved in the regulated intramembrane proteolysis (RIP) of numerous type-I transmembrane proteins, including the ERBB4 receptor tyrosine kinase. uniprot.orgtandfonline.com This process is crucial for a form of direct nuclear signaling. Upon activation by its ligand, neuregulin-1 (NRG1), ERBB4 undergoes cleavage, a step that is dependent on presenilin, the catalytic core of the γ-secretase complex. nih.govjneurosci.org This cleavage releases the ERBB4 intracellular domain (ICD).

In mouse models, it has been demonstrated that the liberated ERBB4 ICD can translocate to the nucleus. nih.govbiorxiv.org Within the nucleus, the ERBB4 ICD forms a complex with other proteins, such as TAB2 and the corepressor N-CoR. nih.gov This complex then binds to the promoters of specific genes, notably those involved in astrocyte differentiation, and represses their expression. nih.gov This regulatory mechanism is critical for the precise timing of cell fate decisions during brain development. Studies using ErbB4 knockout mice have shown that the absence of this signaling pathway leads to precocious astrogenesis, highlighting the inhibitory role of ERBB4 nuclear signaling in this process. nih.gov This pathway underscores a mechanism by which a receptor tyrosine kinase can directly influence gene transcription and cell fate, a process in which PEN-2 is a fundamental participant through its role in the γ-secretase complex. nih.gov

Ephrin Receptor Signaling Pathway

The involvement of PEN-2 in the Ephrin (Eph) receptor signaling pathway is another critical aspect of its function, primarily through the action of the γ-secretase complex. uniprot.orgwikipedia.org Eph receptors and their ephrin ligands are membrane-bound proteins that mediate contact-dependent cell-cell communication, playing vital roles in developmental processes such as axon guidance, cell migration, and tissue patterning. tandfonline.comuniprot.org

Evidence suggests that certain Eph receptors undergo RIP in a manner similar to other γ-secretase substrates. tandfonline.com Ligand binding can trigger the cleavage of the Eph receptor ectodomain, followed by an intramembrane cleavage event catalyzed by the γ-secretase complex, of which PEN-2 is an essential subunit. tandfonline.com This processing releases the receptor's intracellular domain, which can then translocate to the nucleus and potentially regulate gene expression, a mechanism that contributes to the diverse outcomes of Eph receptor signaling. tandfonline.com This regulated proteolysis is a key mechanism for modulating the cytoskeletal changes, migration, and survival signals initiated by Eph receptor activation. tandfonline.com

Pathological Implications in Mouse Models of Neurological Disorders

Given its central role in the processing of key neuronal proteins, dysfunction of PEN-2 and the γ-secretase complex has significant pathological implications, particularly in the context of neurological disorders. Mouse models have been instrumental in elucidating these roles.

Role in Alzheimer's Disease (AD) Pathogenesis

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles in the brain. mdpi.com The γ-secretase complex, and by extension PEN-2, is directly involved in the generation of Aβ peptides. mdpi.comnih.gov

Impact on Amyloid-β Production and Deposition

PEN-2 is a key regulator of the γ-secretase complex, which is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. nih.govfrontiersin.org The ratio of the longer, more aggregation-prone Aβ42 to the shorter Aβ40 is a critical factor in AD pathogenesis. frontiersin.orgembopress.org

Studies in mouse models have demonstrated the direct impact of PEN-2 on Aβ production. Overexpression of PEN-2 in transgenic mice can lead to an increase in the Aβ42/Aβ40 ratio. frontiersin.org Specifically, transgenic mice overexpressing human PEN-2 (hPen-2) under the control of the neuron-specific enolase (NSE) promoter showed dense staining for the Aβ42 peptide in their brain tissue. nih.gov This indicates that elevated PEN-2 levels can directly contribute to the production of the more pathogenic form of Aβ, leading to its deposition. nih.gov Conversely, the absence of PEN-2 in mouse embryos results in a lack of γ-secretase activity towards APP processing. frontiersin.org

The table below summarizes findings from various transgenic mouse models related to PEN-2 and Aβ deposition.

| Mouse Model | Genetic Modification | Key Findings Related to Aβ |

| NSE/hPen-2 Tg | Overexpression of human PEN-2 in neurons | Increased deposition of Aβ42 peptide. nih.gov |

| PEN-2 knockout | Germ-line deletion of PEN-2 | No γ-secretase activity towards APP processing. frontiersin.org |

| APP/PS1 | Co-expression of mutant APP and PSEN1 | Accelerated Aβ deposition. mdpi.com |

| 5XFAD | Co-expression of five familial AD mutations in APP and PSEN1 | Early and aggressive cerebral Aβ pathology. embopress.org |

Behavioral Deficits in Transgenic AD Models

The pathological changes driven by Aβ deposition, influenced by PEN-2 activity, manifest as behavioral deficits in mouse models of AD. These deficits often mimic the cognitive and non-cognitive symptoms observed in human AD patients.

Transgenic mice overexpressing human PEN-2 (NSE/hPen-2 Tg) exhibit significant behavioral dysfunction. nih.gov At 12 months of age, these mice displayed memory defects in the water maze test, a standard assessment of spatial learning and memory. nih.gov Furthermore, these mice showed enhanced motor activity and dysfunction in feeding behavior. nih.gov These findings suggest that PEN-2 overexpression alone can induce AD-like phenotypes, including behavioral impairments. nih.gov

Other transgenic AD models, which rely on mutations in APP and presenilin (the catalytic subunit of the γ-secretase complex), also exhibit profound behavioral deficits that correlate with Aβ pathology. For example, 5XFAD mice develop progressive cognitive deficits as early as 4-5 months of age. embopress.org Similarly, APP/PS1 mice show cognitive impairment in learning and memory. mdpi.com

The table below provides an overview of behavioral deficits observed in relevant transgenic mouse models.

| Mouse Model | Age of Onset of Behavioral Deficits | Observed Behavioral Deficits |

| NSE/hPen-2 Tg | 12 months | Memory defects (water maze), enhanced motor activity, feeding behavior dysfunction. nih.gov |

| 5XFAD | 4-5 months | Progressive cognitive deficits. embopress.org |

| APP/PS1 | Varies | Cognitive impairment in learning and memory. mdpi.com |

| Tau-P301L | 3-6 months | Decreased cognitive flexibility, decreased exploratory behavior, increased anxiety-like behavior. frontiersin.org |

Association with Neurodevelopmental Diseases

Beyond its role in neurodegenerative diseases of aging, PEN-2 and the pathways it regulates are also implicated in neurodevelopmental disorders. frontiersin.orgucl.ac.uk Many genes associated with conditions like autism spectrum disorder (ASD) and intellectual disability are involved in synaptic function and neuronal development, processes that can be influenced by γ-secretase activity. frontiersin.orgucl.ac.ukfrontiersin.org

The gene CNTNAP2 (contactin-associated protein-like 2) is a prominent example of a gene linked to multiple neurodevelopmental disorders, including ASD and specific language impairment. frontiersin.orgucl.ac.uk Mouse models with a knockout of the Cntnap2 gene exhibit autism-like behaviors. eneuro.org While a direct mechanistic link between PEN-2 and CNTNAP2 in these disorders is still under investigation, the role of γ-secretase in processing a wide array of synaptic proteins suggests a potential for interplay. The proper development and function of neuronal circuits rely on a delicate balance of signaling pathways, many of which are subject to regulation by proteolysis. Therefore, disruptions in the function of the γ-secretase complex, including PEN-2, could conceivably contribute to the synaptic and developmental abnormalities seen in neurodevelopmental disorders. frontiersin.org Research in this area is ongoing, with mouse models serving as a crucial tool for dissecting these complex interactions. psu.edu

Research Methodologies and Model Systems for Pen 2 Studies in Mus Musculus

In Vivo Genetic Models

Researchers utilize several types of genetic mouse models to investigate the function of PEN-2. These include germ-line knockouts, which are often embryonic lethal, conditional knockouts that allow for tissue-specific or time-specific gene deletion, and transgenic models designed to overexpress specific proteins.

Germ-line Knockout (Pen2-/-) Mice

The complete inactivation of the Psenen gene (the gene encoding PEN-2) in the mouse germ line results in severe developmental defects and embryonic lethality. biologists.comjneurosci.org This highlights the fundamental importance of PEN-2 for normal embryonic development.

Phenotype: Pen-2-/- embryos exhibit a profound Notch-deficiency phenotype. nih.gov The Notch signaling pathway is critical for numerous cell-fate decisions during development, and its disruption due to the non-functional γ-secretase complex leads to catastrophic developmental failures. nih.gov

Viability: While embryos can be recovered in expected Mendelian ratios up to embryonic day 9.5 (E9.5), they are completely resorbed by E11, demonstrating that PEN-2 is indispensable for continued development. nih.gov

The embryonic lethality of the full knockout necessitates the use of more advanced models, such as conditional knockouts, to study PEN-2 function in later developmental stages and in the adult mouse. biologists.comresearchgate.net

Conditional Knockout (cKO) Mouse Models

To circumvent the issue of embryonic lethality, scientists have developed conditional knockout (cKO) mouse models. These models use the Cre-Lox recombination system to inactivate the Psenen gene in specific cell populations or at particular times, providing invaluable insights into the tissue-specific functions of PEN-2. researchgate.net

Targeting PEN-2 in neural progenitor cells has revealed its critical role in brain development.

Telencephalon-Specific Inactivation: By crossing mice with a floxed Psenen allele (Pen-2f/f) with mice expressing Cre recombinase under the control of the Emx1 promoter (Emx1-Cre), researchers have specifically inactivated PEN-2 in neural progenitor cells of the developing telencephalon. jneurosci.org This approach has uncovered PEN-2's role in regulating the balance between neural stem cell maintenance and differentiation. jneurosci.orgresearchgate.net Key findings include a significant depletion of apical progenitors and a transient increase in basal progenitors within the developing neocortex. jneurosci.orgresearchgate.net While the proliferation rate of these progenitor cells remains unchanged, the transition from apical to basal progenitors is markedly accelerated. researchgate.net Molecular studies have shown that this is associated with decreased levels of the Notch signaling targets Hes1 and Hes5, and increased levels of the neurogenic transcription factors Ngn2 and NeuroD1. researchgate.net

Hippocampal Primordium-Specific Inactivation: Inactivation of PEN-2 in the neural progenitor cells of the hippocampal primordium leads to significant malformation of the hippocampus and a reduction in the neural progenitor cell population. biologists.comnih.gov Unlike in the neocortex, PEN-2 deletion in the hippocampus does not alter the switch from apical to basal progenitors but instead promotes a direct and enhanced transition of apical progenitors into neurons. biologists.comnih.gov Restoring Notch signaling by expressing the Notch1 intracellular domain (N1ICD) can rescue the progenitor cell population, underscoring the essential role of the PEN-2/Notch pathway in hippocampal development. biologists.comnih.gov

| Model | Genetic Cross | Primary Phenotype | Cellular/Molecular Findings | Reference |

|---|---|---|---|---|

| Telencephalon-Specific cKO | Pen-2f/f x Emx1-Cre | Depletion of apical progenitors; transient increase in basal progenitors. | Accelerated switch from apical to basal progenitors. Decreased Hes1/Hes5, increased Ngn2/NeuroD1. | jneurosci.orgresearchgate.net |

| Hippocampal Primordium-Specific cKO | Pen-2f/f x hGfap-Cre | Hippocampal malformation; decreased neural progenitor cell population. | Enhanced transition of apical progenitors to neurons. Unchanged Ngn2 levels, increased Neurod1 levels. | biologists.comnih.gov |

To investigate the function of PEN-2 in glial cells, researchers have created cKO models targeting the oligodendrocyte lineage.

Olig1-Cre Model: Using Olig1-Cre mice to drive PEN-2 deletion in oligodendrocyte precursor cells (OPCs), studies have revealed an unexpected role for PEN-2 in regulating cell fate. jneurosci.orgnih.gov Conditional inactivation of PEN-2 in this lineage leads to a significant increase in the number of astrocytes, with no change in the number of neurons. jneurosci.orgnih.govresearchgate.net Lineage tracing confirmed that these additional astrocytes originate from the OPCs where PEN-2 was deleted. jneurosci.orgnih.govnih.gov This cell fate switch is driven by the inhibition of Notch signaling, which leads to the upregulation of Signal Transducer and Activator of Transcription 3 (Stat3), a key factor in promoting astrocyte differentiation via GFAP activation. jneurosci.orgnih.gov

NG2-CreERT2 Model: An inducible cKO model using NG2-CreERT2 allows for temporal control of PEN-2 deletion in OPCs upon administration of tamoxifen. jneurosci.org This system confirmed the findings from the Olig1-Cre model, demonstrating an enhanced differentiation of OPCs into astrocytes following PEN-2 inactivation. jneurosci.org

| Model | Genetic Cross | Primary Phenotype | Cellular/Molecular Findings | Reference |

|---|---|---|---|---|

| OPC-Specific cKO | Pen-2f/f x Olig1-Cre | Increased number of astrocytes. | Astrocytes are derived from OPCs. Deletion of Pen-2 inhibits Notch signaling, upregulating Stat3 and activating GFAP. | jneurosci.orgnih.govresearchgate.netnih.govbiorxiv.org |

| Inducible OPC-Specific cKO | Pen-2f/f x NG2-CreERT2 | Enhanced differentiation of OPCs into astrocytes post-induction. | Confirms the role of Pen-2 in suppressing the astrocytic fate of OPCs. | jneurosci.org |

Neural Progenitor Cell-Specific Inactivation (e.g., in Telencephalon, Hippocampal Primordium)

Transgenic Mouse Models

Transgenic mouse models, which involve the introduction of a foreign or modified gene, have been instrumental in studying the consequences of PEN-2 overexpression, particularly in the context of Alzheimer's disease (AD).

While not a direct PEN-2 transgenic, the APP/PS1 mouse model is crucial for studying the role of the γ-secretase complex, of which PEN-2 is a member, in AD pathology. These mice express a mutant human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the age-dependent development of beta-amyloid plaques. jax.org

PEN-2 Expression: Studies using these mice have shown that PEN-2 is widely expressed throughout the central nervous system, with high levels in the cortex and hippocampus, and is co-localized with PS1. oup.comnih.gov Interestingly, the expression level of PEN-2 is higher in the brains of APP/PS1 mice compared to their wild-type counterparts. oup.comresearchgate.net

Subcellular Localization: In the adult APP/PS1 mice, PEN-2 is found in both the cell membrane and the cytoplasm, whereas in control mice, its localization is primarily restricted to the cell membrane. oup.comnih.gov This altered distribution may be related to the pathological processes occurring in the AD model brain.

Developmental Regulation: The expression of PEN-2 is highest during early postnatal development and decreases as the mice age, suggesting a key role in neurodevelopment. oup.comnih.gov

Furthermore, transgenic mice specifically overexpressing human PEN-2 under a neuron-specific enolase (NSE) promoter have been created. nih.gov These mice exhibit increased production of the pathogenic Aβ-42 peptide and display memory deficits, directly linking PEN-2 overexpression to AD-like phenotypes. nih.gov

Compound and Gene Name Reference

| Name Mentioned in Article | Full Name/Description |

| PEN-2 | Presenilin enhancer 2 |

| Psenen | Gene encoding PEN-2 protein |

| Cre | Cre recombinase |

| Emx1 | Empty spiracles homeobox 1 |

| Hes1 | Hairy and enhancer of split-1 |

| Hes5 | Hairy and enhancer of split-5 |

| Ngn2 | Neurogenin 2 |

| NeuroD1 | Neurogenic differentiation 1 |

| N1ICD | Notch1 intracellular domain |

| hGfap | Human glial fibrillary acidic protein |

| Olig1 | Oligodendrocyte transcription factor 1 |

| OPC | Oligodendrocyte precursor cell |

| Stat3 | Signal transducer and activator of transcription 3 |

| GFAP | Glial fibrillary acidic protein |

| NG2 | Neural/glial antigen 2 (also known as CSPG4) |

| APP | Amyloid precursor protein |

| PS1 | Presenilin 1 |

| Aβ-42 | Amyloid beta-peptide 42 |

| NSE | Neuron-specific enolase |

Human PEN-2 Overexpression Transgenic Mice (NSE/hPen-2 Tg mice)

To investigate the in vivo functions of Presenilin enhancer 2 (PEN-2), a key component of the γ-secretase complex, researchers have developed human PEN-2 overexpression transgenic mice (NSE/hPen-2 Tg mice). nih.gov These mice are generated by microinjecting a construct containing the human PEN-2 (hPen-2) gene, under the control of the neuron-specific enolase (NSE) promoter, into fertilized mouse eggs. nih.gov This technique ensures that the hPen-2 protein is primarily expressed in the neurons of the brain and in the kidney. nih.gov

Studies utilizing NSE/hPen-2 Tg mice have provided significant insights into the role of PEN-2 in the pathogenesis of Alzheimer's disease (AD). nih.govoup.com Research has shown that the overexpression of PEN-2 in these mice leads to an increased production and deposition of amyloid-β (Aβ) peptides, particularly the Aβ42 form, which is a hallmark of AD. nih.govnih.gov This accumulation of Aβ42 has been observed in the hippocampus of these transgenic mice. nih.gov

Behavioral analyses of 12-month-old NSE/hPen-2 Tg mice have revealed deficits in memory, as demonstrated by the water maze test, as well as dysfunctions in motor activity and feeding behavior. nih.gov Furthermore, these mice can exhibit symptoms related to diabetes and obesity, suggesting a broader metabolic role for PEN-2. nih.gov The findings from these studies suggest that the overexpression of PEN-2 can induce several AD-like phenotypes, including behavioral deficits and Aβ42 deposition. nih.govoup.com

Cellular and Molecular Techniques

Immunohistochemistry and Immunofluorescence Staining

Immunohistochemistry (IHC) and immunofluorescence (IF) are vital techniques for visualizing the distribution and localization of PEN-2 protein within the central nervous system of Mus musculus. oup.comnih.gov These methods utilize antibodies that specifically bind to PEN-2 to allow for its detection in tissue sections.

In studies of the mouse brain, IHC and IF have revealed that PEN-2 is widely distributed across various regions, including the cortex, hippocampus, septum, striatum, thalamus, cerebellum, brainstem, and spinal cord. oup.com Double IF staining has demonstrated that PEN-2 co-localizes with Presenilin-1 (PS1) in neurons within these brain regions, supporting their interaction within the γ-secretase complex. oup.com

Furthermore, in APP/PS1 double transgenic mice, an animal model for Alzheimer's disease, PEN-2 immunoreactivity is found to be associated with amyloid plaques. oup.com However, the distribution of PEN-2 is much more extensive than the plaques themselves, indicating its presence in both pathological and non-pathological contexts. oup.com These staining techniques have also shown that PEN-2 expression is higher in the brains of these AD model mice compared to wild-type controls and that its levels decrease during postnatal development. oup.com

Methodologically, these techniques typically involve fixing brain tissue, sectioning it, and then incubating the sections with a primary antibody against PEN-2. protocols.ioresearchgate.net This is followed by a secondary antibody conjugated to a fluorescent molecule (for IF) or an enzyme that catalyzes a color-producing reaction (for IHC). frontiersin.orgprotocols.io For immunofluorescence, DAPI is often used as a counterstain to visualize cell nuclei. frontiersin.org

Western Blot Analysis

Western blot analysis is a fundamental technique used to detect and quantify the expression levels of PEN-2 protein in tissue and cell lysates from Mus musculus. oup.comnih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to PEN-2. antibodies.com

In research on PEN-2, Western blotting has been used to confirm the overexpression of human PEN-2 in NSE/hPen-2 transgenic mice. nih.gov It has also been employed to demonstrate that in conditional knockout mice lacking PEN-2 in oligodendrocyte precursor cells, the levels of the C-terminal fragment of the amyloid precursor protein (APP-CTF) are increased, while full-length APP levels remain unchanged. nih.gov This indicates a disruption in γ-secretase activity, for which PEN-2 is essential.

The technique has also been crucial in studying the interplay between PEN-2 and other components of the γ-secretase complex. For example, Western blot analysis of cell lysates from mice lacking both PS1 and PS2 showed a significant reduction in PEN-2 protein levels, highlighting the interdependence of these components for their stability. researchgate.net Similarly, the technique is used to analyze the effects of PEN-2 knockdown, which results in reduced levels of presenilin proteins and impaired maturation of nicastrin. researchgate.net

A typical Western blot protocol for PEN-2 involves lysing mouse tissue, such as the spleen or brain, quantifying the protein concentration, running the lysates on a polyacrylamide gel, transferring the separated proteins to a membrane, and then incubating with a primary anti-PEN-2 antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for chemiluminescent detection. antibodies.comnovusbio.com

Quantitative Real-Time PCR for mRNA Expression

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and specific method used to measure the expression levels of PEN-2 messenger RNA (mRNA) in various tissues and cell types from Mus musculus. bvsalud.orgnih.gov This technique allows for the quantification of gene expression by monitoring the amplification of a target cDNA in real-time. nih.gov

In studies involving NSE/hPen-2 transgenic mice, qRT-PCR has been utilized to confirm the brain-specific expression of the human PEN-2 transgene. nih.gov This method has also been employed to investigate the downstream effects of PEN-2 overexpression. For instance, in the brains of NSE/hPen-2 Tg mice, which exhibit an accumulation of Aβ-42 peptides, qRT-PCR analysis revealed a significant upregulation of Peroxiredoxin I (Prx I) mRNA levels compared to non-transgenic mice, while the expression of Peroxiredoxin VI (Prx VI) remained unchanged. nih.gov This suggests that the pathological changes induced by PEN-2 overexpression may involve specific oxidative stress response pathways.

The general workflow for qRT-PCR analysis of PEN-2 expression involves several key steps. nih.govwellcomeopenresearch.org First, total RNA is isolated from the mouse tissue or cells of interest. nih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA). nih.gov The cDNA is subsequently used as a template in a PCR reaction with primers specific for the PEN-2 gene. nih.gov The amplification process is monitored in real-time using a fluorescent dye, such as SYBR Green, that binds to double-stranded DNA. aai.orgresearchgate.net The level of PEN-2 mRNA is then quantified relative to the expression of one or more stable reference genes. wellcomeopenresearch.orgresearchgate.net

Co-immunoprecipitation and Protein-Protein Interaction Analysis

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular context. nih.govcreative-proteomics.com This method is instrumental in elucidating the composition of the γ-secretase complex and confirming the interaction of PEN-2 with its other subunits in Mus musculus.

Through Co-IP experiments, it has been demonstrated that PEN-2 is an integral component of both the PS1/γ-secretase and PS2/γ-secretase complexes. researchgate.net In these experiments, an antibody targeting one component of the complex, such as a tagged presenilin protein, is used to pull down the entire complex from cell lysates. The presence of PEN-2 in the immunoprecipitated complex is then detected by Western blotting, confirming its physical association. researchgate.net

These analyses have revealed a coordinated expression and assembly of the γ-secretase components. For example, the downregulation of nicastrin has been shown to reduce PEN-2 levels, and conversely, the downregulation of PEN-2 leads to reduced presenilin levels and impaired nicastrin maturation. researchgate.net Co-IP has also been used to show that PEN-2 binds to both PS1 and PS2. researchgate.net Furthermore, proteomic approaches combined with Co-IP have identified other potential interaction partners of PEN-2, such as CLN3, suggesting broader functional roles for this protein. tandfonline.com

The Co-IP procedure typically begins with the lysis of cells or tissues under non-denaturing conditions to preserve protein interactions. creative-proteomics.com The lysate is then incubated with an antibody specific to a "bait" protein (e.g., PS1). This antibody-bait protein complex, along with any interacting "prey" proteins (e.g., PEN-2), is then captured using protein A/G-conjugated beads. After washing to remove non-specific binders, the precipitated proteins are eluted and analyzed by Western blotting to identify the interacting partners. nih.govuib.no

Enzyme-Linked Immunosorbent Assay (ELISA) for PEN-2 and Aβ Peptides

The Enzyme-Linked Immunosorbent Assay (ELISA) is a foundational technique for quantifying specific proteins in biological samples. In the study of Presenilin-enhancer 2 (PEN-2) in mice, ELISA is a critical tool for measuring the concentration of PEN-2 and the amyloid-beta (Aβ) peptides, which are products of the γ-secretase enzyme complex in which PEN-2 is a key component. researchgate.net

To quantify PEN-2, researchers typically use a sandwich ELISA format. This involves using a microplate pre-coated with a specific capture antibody that binds to PEN-2 from mouse tissue homogenates or cell lysates. A second, biotinylated detection antibody also specific for PEN-2 is then added, followed by streptavidin-horseradish peroxidase (HRP). thermofisher.com The addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the amount of PEN-2 in the sample. biosensis.com

ELISAs are also indispensable for assessing the functional activity of the γ-secretase complex by measuring the levels of its cleavage products, Aβ40 and Aβ42. researchgate.netthermofisher.com Brain tissue from transgenic mouse models of Alzheimer's disease is frequently analyzed to determine how different conditions or mutations affect the production of these peptides. researchgate.net Specific kits are available to measure Aβ40 and Aβ42 in samples like cerebrospinal fluid, tissue homogenates, and cell culture supernatants. thermofisher.comcloud-clone.com These assays are highly sensitive, with detection ranges often in the picogram per milliliter (pg/mL) level. thermofisher.comcloud-clone.com

Table 1: Application of ELISA in PEN-2 and Aβ Research

| Analyte | Sample Type | Relevance to PEN-2 Research in Mus musculus | Typical Assay Format |

|---|---|---|---|

| PEN-2 | Brain tissue lysates, cell lysates | Directly quantifies the expression level of the γ-secretase subunit. researchgate.net | Sandwich ELISA |

| Aβ40 | Brain homogenates, cerebrospinal fluid, culture supernatants | Measures a primary product of γ-secretase activity; the Aβ42/Aβ40 ratio is a key pathological indicator. thermofisher.com | Sandwich ELISA thermofisher.com |

| Aβ42 | Brain homogenates, cerebrospinal fluid, culture supernatants | Measures the more aggregation-prone Aβ species central to amyloid plaque formation in Alzheimer's disease models. cloud-clone.com | Sandwich ELISA cloud-clone.com |

| Oligomeric Aβ | Brain extracts, cerebrospinal fluid | Allows for the specific quantification of toxic oligomeric forms of Aβ, which are distinct from monomers. biosensis.com | Sandwich ELISA using specific monoclonal antibodies like MOAB-2. biosensis.com |

Luciferase Reporter Assays for Promoter Activity

Luciferase reporter assays are a cornerstone for studying gene regulation, providing a quantitative measure of promoter activity. researchgate.netgenecopoeia.com In the context of PEN-2, these assays are used to dissect the transcriptional control of its gene, Psenen, in mouse cells. The methodology involves cloning the promoter region of Psenen into a reporter vector, placing it upstream of a gene encoding a luciferase enzyme, such as that from the firefly (Photinus pyralis). promega.comresearchgate.net

This reporter construct is then transfected into cultured mouse cells. researchgate.net If the Psenen promoter is active, it drives the transcription of the luciferase gene. Upon addition of the substrate luciferin, the luciferase enzyme produces light, which is measured by a luminometer. researchgate.net The light output is directly proportional to the promoter's activity. researchgate.net

To improve accuracy, a dual-luciferase system is often employed, where a second reporter plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected. promega.com This serves as an internal control to normalize for variations in transfection efficiency and cell number. promega.com Researchers can use this system to identify transcription factors that regulate Psenen expression or to map essential regulatory elements within the promoter sequence. genecopoeia.com

Single-Cell Sequencing

Single-cell RNA sequencing (scRNA-seq) has revolutionized the study of complex tissues by enabling the analysis of gene expression at the individual cell level. nih.govelifesciences.org For PEN-2 research in Mus musculus, this technology provides an unprecedented view of Psenen expression across the diverse cell populations of the brain. researchgate.netjove.com